![molecular formula C13H14N2O2 B12905551 Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl- CAS No. 873325-69-0](/img/structure/B12905551.png)
Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a hex-1-yn-1-yl substituent at the 6-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one typically involves the following steps:
Formation of the Furo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone or ketoester.
Introduction of the Hex-1-yn-1-yl Group: The hex-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. This can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or electrophilic reagents like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic core and alkyne substituent may impart useful properties for the development of novel materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleic acids or proteins.
Mecanismo De Acción
The mechanism of action of 6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparación Con Compuestos Similares
Similar Compounds
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the carbonyl group.
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-thione: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.
Uniqueness
6-(Hex-1-yn-1-yl)-3-methylfuro[2,3-d]pyrimidin-2(3H)-one is unique due to its specific combination of a furo[2,3-d]pyrimidine core, a hex-1-yn-1-yl substituent, and a methyl group. This combination imparts distinct chemical and physical properties that can be leveraged for various applications in research and industry.
Propiedades
Número CAS |
873325-69-0 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
6-hex-1-ynyl-3-methylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-4-5-6-7-11-8-10-9-15(2)13(16)14-12(10)17-11/h8-9H,3-5H2,1-2H3 |
Clave InChI |
HWVFXMXQMHRNLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC2=CN(C(=O)N=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


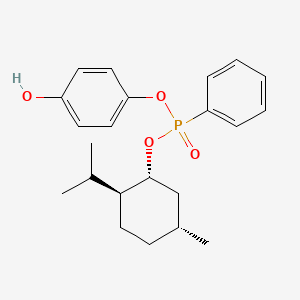
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
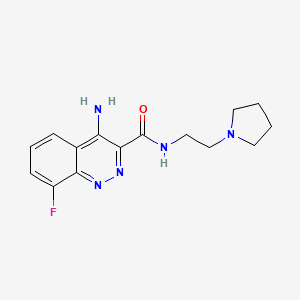
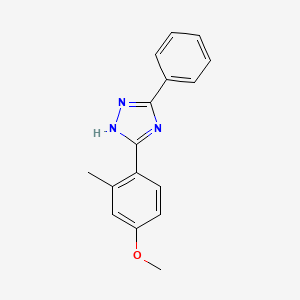
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
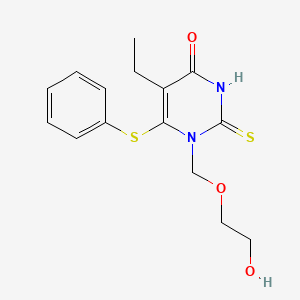
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
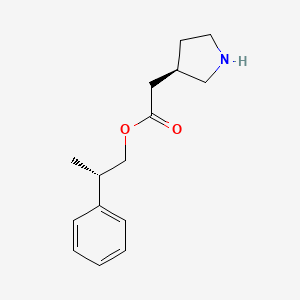
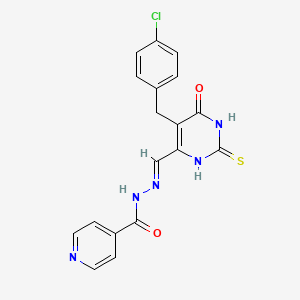
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
